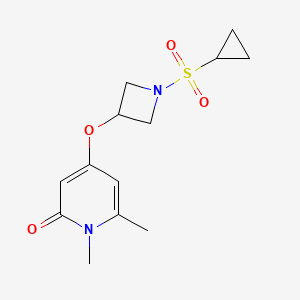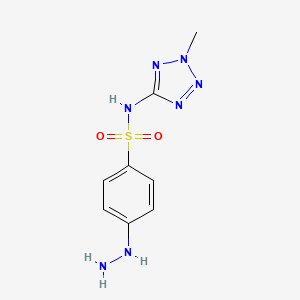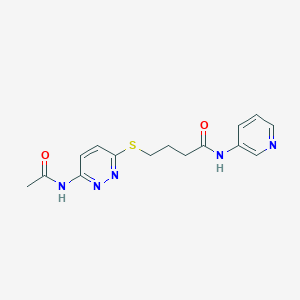![molecular formula C25H24N4O4 B2518039 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide CAS No. 931707-76-5](/img/no-structure.png)
2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C25H24N4O4 and its molecular weight is 444.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Potential
The compound has shown promise in cancer research. Specifically, a derivative of this compound was synthesized and tested for its anticancer activity. The study revealed that one of the compounds exhibited significant cancer cell growth inhibition against eight different cancer cell lines, indicating its potential as an anticancer agent (Al-Sanea et al., 2020).
Antitumor Activities
Further exploring its potential in oncology, a related compound was synthesized and showed selective antitumor activities. It was demonstrated that the compound has specific anti-tumor activities, suggesting its potential use in the development of antitumor drugs (Jing, 2011).
Ligand for Translocator Protein Imaging
In the field of neurology and imaging, a series of compounds including a derivative of this chemical structure has been reported as selective ligands for the translocator protein (18 kDa), which is significant in neuroinflammation and neurodegeneration. Specifically, a compound was designed for in vivo imaging using positron emission tomography (PET), highlighting its utility in medical imaging and neuroscience (Dollé et al., 2008).
HIV-1 Protease Inhibition
Addressing infectious diseases, a compound incorporating the core structure demonstrated remarkable enzyme inhibitory and antiviral activity against HIV-1. It was particularly noted for its appreciable antiviral activity against drug-resistant HIV-1 variants, making it a valuable candidate for further study in antiviral drug development (Zhu et al., 2019).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form 3-(2-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester. This intermediate is then reacted with guanidine to form 2-(3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetohydrazide. Finally, the compound is reacted with 2-phenylethylamine to form the desired product, 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide.", "Starting Materials": [ "2-methoxybenzaldehyde", "ethyl acetoacetate", "guanidine", "2-phenylethylamine" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 3-(2-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester.", "Step 2: Reaction of 3-(2-methoxybenzyl)-2,4-dioxobutanoic acid ethyl ester with guanidine in the presence of a base to form 2-(3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetohydrazide.", "Step 3: Reaction of 2-(3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetohydrazide with 2-phenylethylamine in the presence of a base to form 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-phenylethyl)acetamide." ] } | |
CAS番号 |
931707-76-5 |
分子式 |
C25H24N4O4 |
分子量 |
444.491 |
IUPAC名 |
2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C25H24N4O4/c1-33-21-12-6-5-10-19(21)16-29-24(31)20-11-7-14-27-23(20)28(25(29)32)17-22(30)26-15-13-18-8-3-2-4-9-18/h2-12,14H,13,15-17H2,1H3,(H,26,30) |
InChIキー |
VQKMIQRPKNKOEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NCCC4=CC=CC=C4 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![16-[(Oxolan-2-yl)methyl]-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2517958.png)
![N-(4-ethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2517962.png)
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2517963.png)

![2-methyl-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2517965.png)
![4-(3-isopentyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzamide](/img/structure/B2517968.png)

![5-(4-Fluorophenyl)-2-methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]pyrazole-3-carboxamide](/img/structure/B2517970.png)

![3-((4-methyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2517972.png)
![2,5-dimethoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2517975.png)

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)